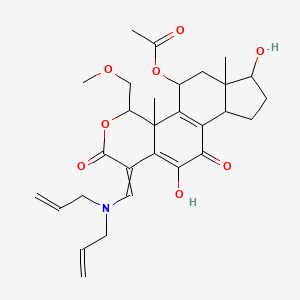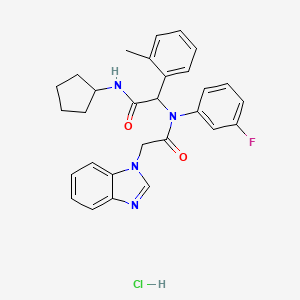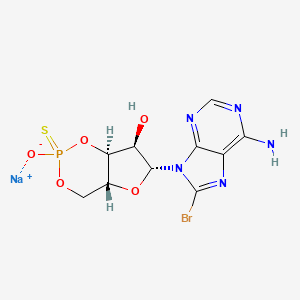![molecular formula C27H27NO B593844 [1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1373876-29-9](/img/structure/B593844.png)
[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Overview
Description
Scientific Research Applications
CHM-122 is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Some of its applications include:
Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography to identify and quantify cannabinoids in various samples.
Forensic Science: Employed in the detection and analysis of synthetic cannabinoids in forensic investigations.
Biological Studies: Investigated for its potential interactions with cannabinoid receptors in biological systems.
Mechanism of Action
The exact mechanism of action of CHM-122 is not well understood. as a synthetic cannabinoid, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite .
Preparation Methods
The synthesis of CHM-122 involves several steps, starting with the preparation of the indole and naphthalene derivatives. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The final product is obtained through a series of condensation and cyclization reactions .
In industrial settings, the production of CHM-122 may involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is usually stored at low temperatures to maintain its stability over time .
Chemical Reactions Analysis
CHM-122 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce CHM-122, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include sodium hydroxide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
CHM-122 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific chemical structure, which may result in different pharmacological effects and binding affinities to cannabinoid receptors . Other similar compounds include:
JWH-018: Known for its potent agonist activity at CB1 receptors.
AM-2201: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
These compounds share similarities in their core structures but differ in their side chains and functional groups, leading to variations in their biological activities .
properties
IUPAC Name |
[1-(cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-19-15-16-24(22-12-6-5-11-21(19)22)27(29)25-18-28(17-20-9-3-2-4-10-20)26-14-8-7-13-23(25)26/h5-8,11-16,18,20H,2-4,9-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHHYHXSAWSXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342000 | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373876-29-9 | |
| Record name | [1-(Cyclohexylmethyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)




](/img/no-structure.png)

![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B593776.png)

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)


